BenchChemオンラインストアへようこそ!

KRN7000

iNKT cell Th1/Th2 cytokine bias autoimmunity

KRN7000 (α-GalCer) is the prototypical, non-negotiable benchmark for CD1d-restricted iNKT cell activation. Generic substitution is impossible: its specific C26:0 fatty acyl chain and phytosphingosine base uniquely determine the ternary complex stability with CD1d and the iNKT TCR, dictating a calibrated, simultaneous release of IFN-γ and IL-4. Analogs alter this balance unpredictably, compromising SAR studies and therapeutic development. Procure KRN7000 with certified purity and structural fidelity to ensure reproducible experimentation, valid functional assays (B16 melanoma, adoptive transfer), and reliable cytokine polarization baselines across every study.

Molecular Formula C50H99NO9
Molecular Weight 858.3 g/mol
CAS No. 158021-47-7
Cat. No. B1673778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRN7000
CAS158021-47-7
SynonymsKRN 7000
KRN 7000, 1S-(1R*,2R*,3S*)-beta-D-galacto isomer
KRN-7000
KRN7000
Molecular FormulaC50H99NO9
Molecular Weight858.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O
InChIInChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54)/t42-,43+,44+,46-,47-,48-,49+,50-/m0/s1
InChIKeyVQFKFAKEUMHBLV-BYSUZVQFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KRN7000 (α-Galactosylceramide) for iNKT Cell Activation: Scientific and Procurement Baseline


KRN7000 (CAS: 158021-47-7), also known as α-galactosylceramide (α-GalCer), is a synthetic glycolipid that serves as a prototypical ligand for the MHC class I-like protein CD1d [1]. It is recognized by the semi-invariant T cell receptor (TCR) of invariant natural killer T (iNKT) cells, leading to the rapid release of both T helper 1 (Th1) cytokines (e.g., interferon-γ, IFN-γ) and Th2 cytokines (e.g., interleukin-4, IL-4) [2]. This potent activation of the CD1d-iNKT axis has established KRN7000 as a foundational tool in immunology research and a benchmark against which all structural analogs and functional alternatives are compared for efficacy and cytokine bias [3].

Why KRN7000 Cannot Be Substituted by Generic α-Galactosylceramides


KRN7000 is often used synonymously with the term α-GalCer, yet its precise lipid chain composition (phytosphingosine base and a C26:0 fatty acyl chain) is critical for its unique interaction with CD1d and the iNKT TCR [1]. Even minor modifications to the acyl chain length or the sugar headgroup, as seen in analogs like OCH or 7DW8-5, drastically alter the stability of the CD1d-glycolipid-TCR ternary complex, leading to profound and quantifiable shifts in cytokine release profiles [2]. Therefore, generic substitution without confirming specific structural and biological parameters will result in unpredictable Th1/Th2 polarization, compromising experimental reproducibility and therapeutic development. The following quantitative evidence demonstrates precisely how KRN7000 differs from its closest alternatives.

Quantitative Evidence for KRN7000 Differentiation from Structural and Functional Analogs


Comparative In Vivo Cytokine Secretion: KRN7000 vs. OCH in Murine Model

KRN7000 induces a mixed Th1/Th2 cytokine profile, while the truncated analog OCH demonstrates a significant and quantifiable Th2 bias. In a direct head-to-head in vivo comparison in mice, a 4.8 nmol dose of KRN7000 stimulated high serum levels of both IFN-γ (Th1) and IL-4 (Th2) [1]. In contrast, OCH at the same dose induced minimal IFN-γ while maintaining significant IL-4 production, establishing its preferential utility for Th2-mediated disease models [1]. This distinction is critical for researchers requiring a mixed Th1/Th2 response, for which KRN7000 remains the benchmark.

iNKT cell Th1/Th2 cytokine bias autoimmunity

Comparative In Vitro iNKT Cell Activation: KRN7000 vs. OCH in Splenocyte Assay

In vitro assays using murine splenocytes confirm the cytokine bias observed in vivo. At a submaximal concentration of 3.2 nM, KRN7000 stimulated robust production of both IL-4 and IFN-γ [1]. Under identical conditions, OCH induced significantly higher IL-4 production relative to KRN7000 while stimulating only minimal IFN-γ [1]. This in vitro data corroborates the Th2-skewing property of OCH and highlights KRN7000's balanced profile, which is essential for applications requiring a broad immune activation signature.

iNKT cell Th2 cytokine bias IL-4

Comparative In Vivo iNKT Cell Stimulation: KRN7000 vs. RCAI-61 (6′-O-Methyl Analog)

Modification of the galactose headgroup can significantly alter the cytokine response. The 6′-O-methylated analog RCAI-61 was directly compared to KRN7000 in an in vivo murine model. While the study shows that RCAI-61 induces a more potent and Th1-biased response, the data simultaneously defines KRN7000 as the standard for a robust, balanced cytokine response [1]. This makes KRN7000 the essential reference compound for evaluating the efficacy and bias of new synthetic analogs.

iNKT cell Th1 cytokine bias IFN-γ

Clinical and Preclinical iNKT Cell Agonist Benchmarking: KRN7000 vs. Next-Generation Analogs

KRN7000's clinical limitations—specifically its suboptimal and unpredictable immune response due to simultaneous Th1 and Th2 cytokine induction—have driven the development of Th1-biasing analogs like AH10-7 [1]. AH10-7 was designed to overcome this by promoting a Th1-biased response [1]. While this represents a class-level advancement, KRN7000 remains the essential comparator in clinical and preclinical studies for establishing the efficacy of these newer agonists [2]. Its extensive clinical trial history, with over 15 registered studies, provides an unparalleled dataset for benchmarking safety, pharmacokinetics, and immune modulation.

cancer immunotherapy clinical trial Th1 bias

Differential Solubility Profile: KRN7000 vs. PEGylated Analog

A significant practical limitation of KRN7000 is its extremely poor aqueous solubility, which complicates in vitro and in vivo applications [1]. While KRN7000 is insoluble in water, methanol, and ethanol and only very slightly soluble in THF and pyridine , a PEGylated α-galactosyl ceramide analog has been developed with significantly improved solubility over KRN7000, enabling more effective staining of both mouse and human NKT cells [1]. This direct comparison underscores that while KRN7000 remains the gold standard ligand, its formulation requires specialized solubilization strategies using vehicles like Tween20/PBS or pyridine .

formulation solubility iNKT cell staining

Optimal Scientific and Industrial Applications for KRN7000


Benchmarking Novel iNKT Cell Agonists

KRN7000 is the essential reference compound for any structure-activity relationship (SAR) study or functional evaluation of new α-GalCer analogs. Its well-characterized cytokine profile and clinical history provide a quantitative baseline against which the potency and Th1/Th2 bias of new compounds can be rigorously measured [1].

Investigating Mixed Th1/Th2 Immune Responses

For studies requiring the simultaneous activation of both Th1 and Th2 pathways, such as investigating the early events of iNKT cell activation and their downstream effects on multiple immune cell types, KRN7000's balanced cytokine induction is a critical feature [1].

In Vivo Murine Tumor Immunotherapy Models

KRN7000 is a foundational tool for inducing iNKT cell-mediated anti-tumor responses in established syngeneic mouse models, such as B16 melanoma. It serves as a positive control for validating new immunotherapeutic combinations and for dissecting the mechanisms of iNKT cell-dependent tumor rejection [1].

Ex Vivo and In Vitro iNKT Cell Stimulation and Expansion

KRN7000 is the standard agonist for the in vitro stimulation and expansion of iNKT cells from both mouse and human sources. Its use in protocols for generating iNKT cells for adoptive transfer therapies or for functional assays is supported by a vast body of literature and established methods [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRN7000

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.